

CEP-37440: A Comparative Analysis of its Kinase Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	CEP-37440	
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CEP-37440 is a potent, orally bioavailable small molecule inhibitor designed as a dual-target agent against Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Its development addresses the therapeutic need for more effective treatments in cancers driven by aberrant FAK or ALK signaling. This guide provides a comprehensive comparison of **CEP-37440**'s activity against its primary targets and its broader cross-reactivity profile against a panel of other kinases, supported by experimental data.

Potency against Primary Targets: FAK and ALK

CEP-37440 demonstrates high potency against both FAK and ALK. In biochemical assays, it inhibits FAK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Specifically, reported IC50 values for FAK are 2.0 nM and 2.3 nM, with a dissociation constant (Ki) of 2.3 nM.[1] Similarly, it shows strong activity against ALK, with reported IC50 values of 3.1 nM and 3.5 nM, and a Ki of 120 nM.[1] In cell-based assays, **CEP-37440** inhibits ALK-driven and FAK-driven cell proliferation with IC50 values of 22 nM and 82 nM, respectively.

Target Kinase	IC50 (Biochemical)	Ki (Biochemical)	IC50 (Cell-based)
FAK	2.0 nM, 2.3 nM[1]	2.3 nM[1]	82 nM
ALK	3.1 nM, 3.5 nM[1]	120 nM[1]	22 nM



Cross-Reactivity Profile Against Other Kinases

To assess the selectivity of **CEP-37440**, its activity was evaluated against a broad panel of kinases. The following table summarizes the inhibitory activity of **CEP-37440** against various kinases, expressed as the percentage of control at a concentration of 500 nM. This screening provides insight into the off-target effects and selectivity of the compound.





Kinase	% of Control @ 500 nM
FAK (PTK2)	0.3
ALK	0.6
CAMK2D	1
FER	1.1
PYK2 (PTK2B)	1.2
ROS1	1.5
LTK	2.2
TNK2	2.3
TYRO3	3.2
AXL	4.1
MER (MERTK)	5.3
STK22D (TSSK2)	6.7
MAP4K5	7.1
MINK1 (MAP4K6)	7.2
FES	8.8
TRKA (NTRK1)	9.4
LCK	10.3
BRK (PTK6)	11.2
НСК	12.1
TRKB (NTRK2)	12.4
FYN	13.1
SRC	14.2
YES	14.5





ABL1 (non-phosphorylated)	15.3
CSK	16.2
FRK	16.8
ABL1	17.1
BLK	17.5
EPHA4	18.2
EPHA5	18.9
ЕРНА8	19.3
EPHB1	20.1
EPHB2	20.7
EPHB3	21.3
EPHB4	21.9
EPHA1	22.5
EPHA2	23.1
ЕРНА3	23.7
ЕРНА6	24.3
EPHA7	24.9
EPHA10	25.5
IGF1R	26.1
INSR	26.7
KIT	27.3
PDGFRA	27.9
PDGFRB	28.5
FLT1	29.1



FLT3	29.7
FLT4	30.3
KDR (VEGFR2)	30.9
MET	31.5
MUSK	32.1
RET	32.7
RON (MST1R)	33.3
TIE1	33.9
TIE2 (TEK)	34.5

Data extracted from supplementary information of Ott et al., J Med Chem. 2016, 59(16), 7478-96.

The data indicates that **CEP-37440** is highly selective for FAK and ALK, with minimal activity against a wide range of other kinases at a concentration of 500 nM.

Experimental Protocols Biochemical Kinase Inhibition Assays

The inhibitory activity of **CEP-37440** against FAK and ALK was determined using a standard biochemical assay format. The general steps are as follows:

- Enzyme and Substrate Preparation: Recombinant human FAK and ALK kinase domains were used. A suitable peptide substrate for each kinase was prepared in assay buffer.
- Compound Dilution: CEP-37440 was serially diluted in DMSO to generate a range of concentrations.
- Kinase Reaction: The kinase, substrate, and **CEP-37440** at various concentrations were incubated in a microplate well. The reaction was initiated by the addition of ATP.



- Detection: After a defined incubation period, the amount of phosphorylated substrate was quantified. This is typically done using methods such as radiometric assays (e.g., P33-ATP filter binding) or non-radiometric methods like fluorescence polarization or luminescence-based ATP detection.
- Data Analysis: The percentage of kinase activity relative to a DMSO control was calculated for each compound concentration. IC50 values were determined by fitting the concentrationresponse data to a sigmoidal dose-response curve.

Kinase Panel Screening (DiscoveRx KINOMEscan)

The cross-reactivity profiling of **CEP-37440** was performed using the DiscoveRx KINOMEscan[™] platform. This method is based on a competitive binding assay.

- Assay Principle: The assay measures the ability of a test compound to compete with an
 immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is
 tagged with DNA, and the immobilized ligand is coupled to a solid support.
- Assay Procedure:
 - A panel of human kinases is prepared.
 - Each kinase is incubated with the test compound (CEP-37440 at 500 nM) and the immobilized ligand.
 - The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
- Data Interpretation: A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase's active site. The results are typically expressed as the percentage of the kinase activity remaining compared to a DMSO control (% of Control).

Signaling Pathways

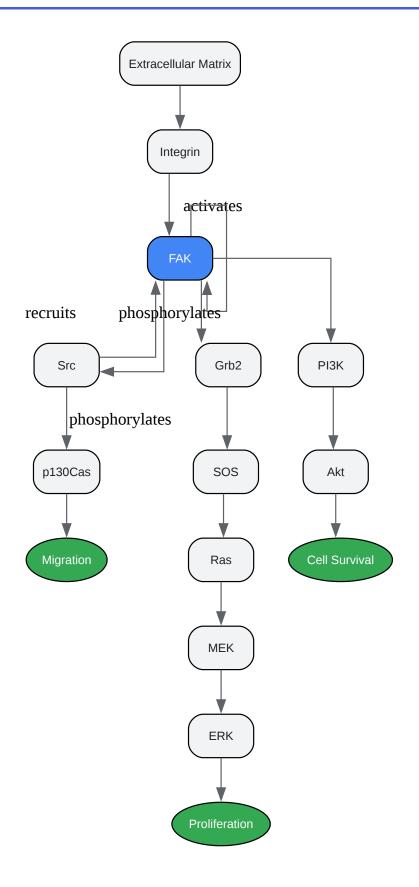
To understand the functional implications of FAK and ALK inhibition by **CEP-37440**, it is essential to consider their roles in cellular signaling.



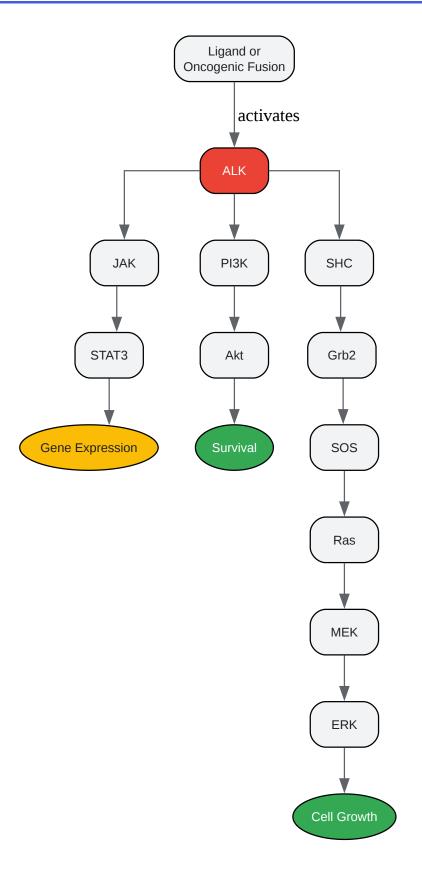
FAK Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon activation by integrin clustering at sites of cell adhesion to the extracellular matrix, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key signaling pathways involved in cell survival, proliferation, migration, and invasion.









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References

- 1. Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma -PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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